3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14794267
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15ClN4O |
---|---|
Molecular Weight | 326.8 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C17H15ClN4O/c1-11-4-3-5-16(19-11)20-17(23)15-10-14(21-22(15)2)12-6-8-13(18)9-7-12/h3-10H,1-2H3,(H,19,20,23) |
Standard InChI Key | FOVNEXWWIXUSCT-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety at position 5. The molecular formula is C₁₇H₁₅ClN₄O, with a molecular weight of 326.8 g/mol .
Spectral Characterization
-
IR Spectroscopy: Characteristic peaks include N-H stretching (~3370 cm⁻¹) for the carboxamide group and C-Cl stretching (~750 cm⁻¹) from the chlorophenyl substituent .
-
¹H NMR: Key signals include a singlet for the methyl group at δ 2.49 ppm, aromatic protons from the pyridine (δ 7.15–8.44 ppm), and the 4-chlorophenyl ring (δ 7.33–7.42 ppm) .
-
X-ray Crystallography: The pyrazole ring adopts a planar conformation, with bond angles consistent with sp² hybridization. The dihedral angle between the pyrazole and pyridine rings is approximately 45°, influencing steric interactions .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅ClN₄O |
Molecular Weight | 326.8 g/mol |
Melting Point | 130–134°C (decomposes) |
Solubility | Insoluble in water; soluble in DMSO, chloroform |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Formation of Pyrazole Core: Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Amidation: Reaction with 6-methylpyridin-2-amine using EDCl/HOBt coupling in dichloromethane produces the target compound .
Key Reaction Conditions:
-
Temperature: 0–25°C for amidation to prevent side reactions.
-
Catalyst: Triethylamine (2 equiv) to neutralize HCl byproducts .
-
Yield: 65–72% after purification via silica gel chromatography.
Table 2: Optimization of Amidation Step
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Dichloromethane | Maximizes solubility of intermediates |
Coupling Agent | EDCl/HOBt | Reduces racemization |
Reaction Time | 12 hours | Balances completion vs. degradation |
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three sites:
-
Pyrazole Nitrogen: Electrophilic substitution at N-1 is hindered by the methyl group, but N-2 can undergo alkylation under strong bases.
-
Chlorophenyl Ring: Participates in Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., with phenylboronic acid, Pd(PPh₃)₄ catalyst) .
-
Carboxamide Group: Hydrolysis with 6M HCl yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a precursor for ester derivatives.
Biological Activity and Mechanism
Antimicrobial Properties
In vitro testing against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) revealed moderate activity, attributed to disruption of microbial cell wall synthesis .
Enzyme Inhibition
-
COX-2 Inhibition: IC₅₀ = 1.2 μM, comparable to celecoxib (IC₅₀ = 0.9 μM), suggesting anti-inflammatory potential.
-
EGFR Tyrosine Kinase Inhibition: 58% inhibition at 10 μM, indicating possible anticancer applications .
Table 3: Comparative Biological Activity
Target | Activity (IC₅₀/MIC) | Reference Compound |
---|---|---|
COX-2 | 1.2 μM | Celecoxib (0.9 μM) |
S. aureus | 8 μg/mL | Ampicillin (2 μg/mL) |
Applications in Drug Development
The compound’s dual inhibitory activity positions it as a lead for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume